molecular formula C20H16N2O2S B2945232 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide CAS No. 330189-19-0

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B2945232
CAS No.: 330189-19-0
M. Wt: 348.42
InChI Key: YEYYPNVLMBQTRW-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide” is a complex organic molecule. It is related to benzofuran-2-carboxamide ligands, which are selective for sigma receptors . These ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .


Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . It’s also noted that these compounds undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It’s noted that similar compounds undergo reactions at the benzylic position . Additionally, these compounds can undergo palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Organic Synthesis Applications

The compound is relevant in the synthesis of biologically active compounds and intermediates. For instance, research by Kukovinets et al. (2006) explores the ozonolysis of naphthalene to produce intermediates like 3-methoxy-2-benzofuran-1(3H)-one, which can be used to prepare aromatic analogs of certain biologically active compounds (Kukovinets et al., 2006). This demonstrates the compound's potential role in creating new chemical entities with possible biological activities.

Medicinal Chemistry Applications

In the field of medicinal chemistry, the compound could serve as a precursor or structural motif for designing new drug candidates. Research on related naphthalene derivatives has shown potential in developing new anticancer agents, as indicated by Salahuddin et al. (2014), who worked on naphthalene-based benzimidazole derivatives with anticancer properties (Salahuddin et al., 2014). Similarly, the compound could be explored for its biological activity and potential therapeutic applications.

Material Science Applications

In material science, naphthalene derivatives have been used in the synthesis of novel materials with unique properties. For example, Wei et al. (2016) discussed the synthesis of polybenzoquinazolines from naphthalene derivatives, showcasing their potential in creating new materials with specific applications (Wei et al., 2016). The structural features of "3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide" could make it a valuable component in developing materials with desired electronic or photophysical properties.

Mechanism of Action

The mode of action of such compounds often involves interaction with various biological targets, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could involve multiple biochemical pathways .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Metabolism and excretion would depend on the compound’s chemical structure and the body’s enzymatic processes .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Properties

IUPAC Name

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-21-17-11-15(7-8-19(17)25-12)22-20(23)16-9-13-5-3-4-6-14(13)10-18(16)24-2/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYPNVLMBQTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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